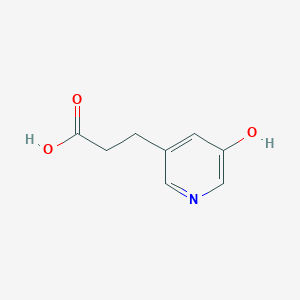![molecular formula C10H13ClN4S B1448446 3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 1803610-10-7](/img/structure/B1448446.png)
3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
説明
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the dehydration of intermediate III via heating and a cyclization reaction to yield the intermediate oxadiazole IV .科学的研究の応用
Synthesis Methods
- Novel Synthesis Approaches : A novel method for synthesizing compounds related to 3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves intramolecular condensation reactions, providing simplicity and good yields. This method is significant for the synthesis of complex heterocycles, including triazolo[4,3-a]pyrazines (Lee, Kim, Um, & Park, 1989).
Biological Activities
Pharmacological Potential : Pyrazole and 1,2,4-triazole derivatives, which include structures related to this compound, are strategically important in medicine due to their chemical modification possibilities and significant pharmacological potential. The structural combination of heterocycles in one molecule increases interaction with biological targets (Fedotov, Hotsulia, & Panasenko, 2022).
Antibacterial Activity : Some derivatives of 1,2,4-triazolo[4,3-a]pyrazines have shown promising antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This underscores their potential as bioactive compounds in developing new antibiotics (Nayak & Poojary, 2020).
Antimicrobial and Antitubercular Activities : Various heterocyclic moieties related to this compound have demonstrated in vitro antimicrobial activities against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This highlights their potential in treating infectious diseases (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Antiviral and Antifungal Properties
Antiviral Activity : Some triazolo[4,3-b]pyridazine derivatives, structurally related to this compound, have shown promising antiviral activity against hepatitis-A virus, indicating potential use in antiviral therapies (Shamroukh & Ali, 2008).
Antifungal Potential : Compounds within the same family have demonstrated potential antifungal properties, suggesting their use in developing new antifungal agents (Shiradkar & Kale, 2006).
Anticancer Research
Anticancer Properties : Certain derivatives have exhibited potent antiproliferative action against human colon cancer cell lines. This suggests their potential in developing new anticancer drugs, specifically targeting colon cancer (Raveesha, Kumar, & Prasad, 2020).
Antitumor Activities : Several 1,2,4-triazolo[4,3-a]pyrazines have shown in vitro antitumor activity against a wide range of cancer cell lines, including leukemia and breast cancer, highlighting their potential in cancer therapy (Bhat et al., 2009).
作用機序
Target of Action
Similar compounds have been reported to exhibit anti-tumor activity against cancer cell lines such as a549, mcf-7, and hela . They have also shown antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Mode of Action
Similar compounds have been found to inhibit c-met kinase , a receptor tyrosine kinase that plays a critical role in cancer cell survival, proliferation, and migration . These compounds have also shown antibacterial activities, suggesting they may interact with bacterial targets .
Biochemical Pathways
Given its potential anti-tumor and antibacterial activities, it may affect pathways related to cell proliferation, survival, and bacterial growth .
Result of Action
The result of the compound’s action is likely dependent on its targets and mode of action. As mentioned, similar compounds have demonstrated anti-tumor activity against certain cancer cell lines and antibacterial activity against certain bacterial strains . Therefore, the molecular and cellular effects of this compound’s action may include inhibition of cell proliferation and bacterial growth.
特性
IUPAC Name |
3-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S.ClH/c1-4-15-7-8(1)5-9-12-13-10-6-11-2-3-14(9)10;/h1,4,7,11H,2-3,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFMCQCRFNTZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CSC=C3)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803610-10-7 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-3-(3-thienylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



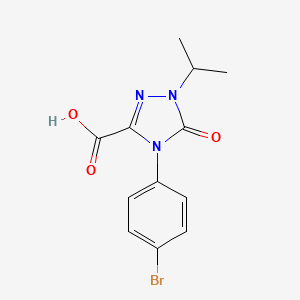
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
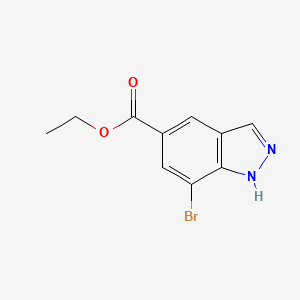
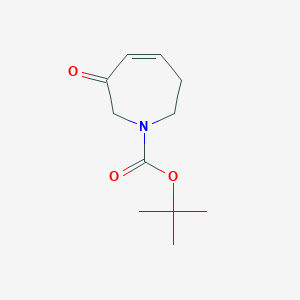

![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)
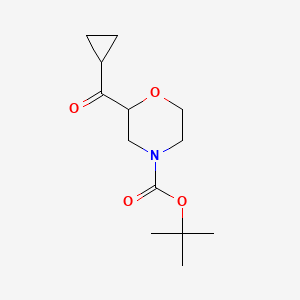

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)
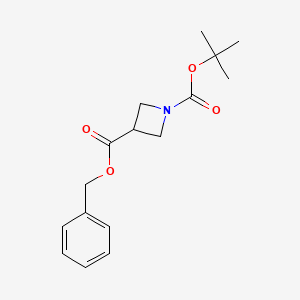
![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)
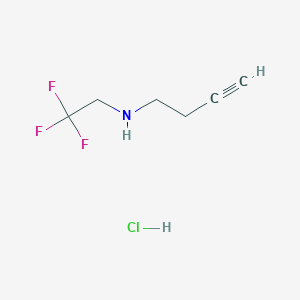
![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)
